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  • Product: 11-(3-Iodopropyl)henicosane

Core Science & Biosynthesis

Foundational

Thermal Stability and Degradation Kinetics of 11-(3-iodopropyl)henicosane: A Technical Guide

Executive Summary 11-(3-iodopropyl)henicosane (CAS 1413918-63-4) is a highly specialized, branched long-chain alkyl iodide. Due to its massive hydrophobic backbone and reactive primary iodide terminus, it serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-(3-iodopropyl)henicosane (CAS 1413918-63-4) is a highly specialized, branched long-chain alkyl iodide. Due to its massive hydrophobic backbone and reactive primary iodide terminus, it serves as a critical intermediate in the synthesis of ionizable lipids for lipid nanoparticles (LNPs) and organic photovoltaic (OPV) materials[1]. However, the inherent lability of the carbon-iodine (C-I) bond presents significant process chemistry challenges. This whitepaper provides an in-depth analysis of its thermal degradation mechanisms, establishes self-validating analytical protocols for stability testing, and outlines causality-driven guidelines for formulation and storage.

Molecular Architecture and Thermodynamic Bottlenecks

11-(3-iodopropyl)henicosane consists of a 21-carbon linear backbone (henicosane) with an iodo-functionalized propyl branch at the C11 position. This architecture creates a profound thermodynamic bottleneck: the molecule's molecular weight and extensive van der Waals interactions drive its boiling point to an extreme high, far exceeding the thermal activation energy required to break the terminal C-I bond.

Consequently, any attempt to process or analyze this molecule thermally at atmospheric pressure will result in catastrophic degradation prior to vaporization.

Table 1: Physicochemical & Thermodynamic Properties
ParameterValueReference / Derivation
CAS Number 1413918-63-4[2]
Molecular Formula C24H49I[2]
Molecular Weight 464.55 g/mol [2]
Predicted Boiling Point 484.6 ± 13.0 °C[2]
Predicted Density 1.046 ± 0.06 g/cm³[2]
C-I Bond Dissociation Energy ~234 kJ/molLiterature consensus for primary iodides
Degradation Onset (1 atm) ~200 - 250 °CExtrapolated from[3],[4]

Mechanistic Kinetics of Thermal Degradation

Primary alkyl iodides undergo two competing unimolecular decomposition channels when subjected to thermal stress[3]. Because the activation energy for decomposition is significantly lower than the enthalpy of vaporization for a C24 lipid, heating this compound triggers the following pathways:

  • Pathway A: Homolytic C-I Bond Fission (Radical Mechanism). At elevated temperatures (>300 °C), the weak C-I bond undergoes homolytic cleavage, generating an iodine radical (I•) and a heavy alkyl radical[3]. The resulting long-chain alkyl radical is highly unstable and rapidly undergoes 1,4- or 1,5-isomerization followed by β-scission, yielding a complex mixture of shorter-chain alkanes and alkenes[5].

  • Pathway B: Four-Center HI Elimination (Concerted Mechanism). At lower thermal stress levels (~200 °C), primary iodides undergo a concerted elimination reaction, releasing hydrogen iodide (HI) gas and leaving behind a terminal alkene (11-(3-propenyl)henicosane)[3]. While primary iodides have a higher activation energy threshold for this pathway compared to secondary or tertiary iodides, it remains a highly competitive and destructive channel[3],[4].

ThermalPathways Molecule 11-(3-iodopropyl)henicosane (Primary Alkyl Iodide) Heat Thermal Stress (Δ) Molecule->Heat PathA Pathway A: Homolytic C-I Cleavage Heat->PathA High Temp (>300°C) PathB Pathway B: Concerted HI Elimination Heat->PathB Lower Temp (~200°C) Radical Alkyl Radical + I• PathA->Radical Alkene Terminal Alkene + HI PathB->Alkene BetaScission β-Scission & Isomerization Radical->BetaScission

Fig 1: Competing thermal degradation pathways of 11-(3-iodopropyl)henicosane under heat stress.

Self-Validating Analytical Methodologies

Standard analytical techniques often yield false degradation profiles for heavy alkyl iodides. For instance, standard Gas Chromatography (GC) split/splitless injection ports operate at 250–300 °C, which artificially degrades the molecule before chromatographic separation begins. To ensure data integrity, the following self-validating protocols must be employed.

Protocol 1: Orthogonal TGA-MS for Model-Free Kinetics

Causality: Thermogravimetric Analysis (TGA) measures mass loss, but cannot differentiate between evaporation and decomposition. Coupling TGA with Mass Spectrometry (MS) orthogonally confirms decomposition by tracking the evolution of specific off-gassing fragments (m/z 127 for I• and m/z 128 for HI). Self-Validation: By running multiple heating rates, researchers can apply the Kissinger kinetic model to calculate the activation energy (Ea) independently of the assumed reaction mechanism, proving the mass loss is a kinetic degradation rather than a phase change.

  • Preparation: Load 5–10 mg of 11-(3-iodopropyl)henicosane into an alumina crucible inside an argon-filled glovebox to prevent auto-oxidation.

  • Baseline Calibration: Run an empty crucible blank under identical conditions to subtract buoyancy effects.

  • Multi-Ramp Execution: Program the TGA to run three separate samples at heating rates of 5, 10, and 20 °C/min from 25 °C to 600 °C under a constant Argon flow (50 mL/min).

  • Evolved Gas Analysis (EGA): Route the TGA exhaust via a heated transfer line (200 °C) to the MS. Monitor m/z 127 and 128 continuously.

  • Data Synthesis: Plot ln(β/Tp2​) versus 1/Tp​ (where β is the heating rate and Tp​ is the peak degradation temperature) to extract the activation energy.

Protocol 2: Cold On-Column (COC) GC-MS Profiling

Causality: To profile the non-volatile residue without inducing thermal cracking in the instrument, the sample must be injected directly into the column at a low temperature. Self-Validation: The inclusion of an inert internal standard (Squalane) allows for absolute mass balance quantification, proving whether the parent compound was lost to degradation or simply retained on the column.

  • Sample Spiking: Dissolve 1 mg of the analyte in 1 mL of hexane. Add 10 µg of Squalane as an internal standard.

  • Injection: Use a Cold On-Column (COC) injector set to track the oven temperature (starting at 40 °C). Inject 1 µL of the sample.

  • Separation: Utilize a short, thin-film column (e.g., DB-1HT, 15m x 0.25mm x 0.1µm) to minimize residence time.

  • Oven Program: Ramp from 40 °C to 350 °C at 15 °C/min.

  • Detection: Identify degradation products (terminal alkenes and shortened alkanes) via MS library matching, quantifying absolute loss against the Squalane peak area.

ValidationWorkflow Prep Sample Prep (Argon Glovebox) TGA TGA-DSC (Multi-Ramp Rates) Prep->TGA GC COC GC-MS (Residue Profiling) Prep->GC MS Evolved Gas MS (m/z 127 & 128) TGA->MS Kinetic Kissinger Kinetics (Ea Calculation) TGA->Kinetic MS->Kinetic

Fig 2: Self-validating analytical workflow for profiling alkyl iodide thermal stability.

Process Chemistry Implications: Purification and Storage

Understanding the thermal and photolytic lability of the C-I bond dictates strict handling parameters for drug development professionals and materials scientists.

  • High-Vacuum Purification: Because distillation at atmospheric pressure is thermodynamically impossible without triggering Pathway A or B, purification must rely on Wiped-Film Evaporation (WFE) or Short-Path Distillation. By reducing the system pressure to <0.01 mbar, the boiling point is artificially depressed below the ~150 °C safe-handling threshold.

  • Storage Parameters: The molecule must be stored at -20 °C under an inert argon atmosphere. Because the C-I bond is also susceptible to photolytic cleavage (yielding elemental iodine, which autocatalyzes further degradation), storage in opaque or amber vials is mandatory. For long-term archiving, the addition of elemental copper powder can act as a radical scavenger to sequester free iodine as CuI.

References

  • 5 - ACS Publications 2.3 - ACS Publications 3.4 - AIP (The Journal of Chemical Physics) 4.2 - ChemicalBook 5.1 - Acros Pharmatech

Sources

Exploratory

The Mechanism of Steric Bulk in 11-(3-Iodopropyl)henicosane-Derived Side Chains: Implications for Lipid Nanoparticle Design

Executive Summary The advent of mRNA therapeutics has fundamentally shifted the landscape of genetic medicine, yet the primary bottleneck remains efficient cytosolic delivery. Lipid nanoparticles (LNPs) rely heavily on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of mRNA therapeutics has fundamentally shifted the landscape of genetic medicine, yet the primary bottleneck remains efficient cytosolic delivery. Lipid nanoparticles (LNPs) rely heavily on the structural architecture of their ionizable lipid components to overcome this barrier. Historically, linear cationic lipids suffered from low endosomal escape efficiencies and high toxicity[1]. The introduction of branched alkyl intermediates—specifically the "swallowtail" motif derived from 11-(3-iodopropyl)henicosane —has revolutionized LNP design. By strategically introducing massive steric bulk at a precise distance from the ionizable headgroup, these branched architectures drastically alter the thermodynamic phase behavior of the lipid bilayer, driving enhanced endosomal destabilization and mRNA release[2].

Structural Anatomy & Chemical Topology

11-(3-iodopropyl)henicosane is a highly specialized synthetic intermediate characterized by a 21-carbon straight chain (henicosane) with a 3-iodopropyl group attached at the exact center (the C11 position).

When this molecule is reacted with a polyamine core to synthesize an ionizable lipid, it imparts a unique topological signature:

  • The Propyl Spacer: The 3-carbon chain acts as a flexible "leash." It decouples the massive steric bulk of the branch point from the amine headgroup, allowing the headgroup sufficient rotational freedom to electrostatically complex with mRNA.

  • The Swallowtail Bifurcation: At the C11 carbon, the structure splits into two symmetrical 10-carbon (decyl) chains. This creates a massive, V-shaped hydrophobic wedge that fundamentally disrupts standard lipid packing.

Ionizable lipids formulated with these branched architectures exhibit less inner hydrophobicity and fewer surface charges, optimizing both the stability of the LNP and its intracellular trafficking capabilities[3].

The Physics of Steric Bulk: Critical Packing Parameter (CPP)

The mechanistic superiority of 11-(3-iodopropyl)henicosane-derived lipids is governed by the Critical Packing Parameter (CPP) , defined by the equation:

CPP=a0​×lc​v​

Where v is the hydrophobic tail volume, a0​ is the effective headgroup area, and lc​ is the effective tail length.

The structural distinction between linear and branched alkyl chains fundamentally alters this equation[4]. For a standard linear C21 lipid, the volume ( v ) is distributed over a long length ( lc​ ), resulting in a cylindrical geometry ( CPP≈1 ), which favors stable, lamellar bilayer phases.

However, the swallowtail motif of the 11-(3-iodopropyl)henicosane derivative folds the 21 carbons into a compact, highly branched structure. This drastically reduces the effective length ( lc​ ) to roughly the length of a C13 chain (3-carbon spacer + 10-carbon branch), while the hydrophobic volume ( v ) remains large. This elevated v/lc​ ratio pushes the CPP well above 1, forcing the lipid into a pronounced cone shape.

Mechanistic Pathway of Endosomal Escape

At physiological pH (7.4), the LNP remains relatively stable. However, upon cellular uptake and subsequent endosomal acidification (pH ~5.5), the amine headgroups become protonated. The resulting electrostatic repulsion, combined with the extreme steric clash of the swallowtail chains, makes the lamellar phase thermodynamically untenable. The lipids undergo a rapid phase transition into an inverted hexagonal ( HII​ ) phase [5]. This non-lamellar geometry physically tears the endosomal membrane, facilitating the cytosolic release of the mRNA payload.

EndosomalEscape A LNP Endocytosis (pH 7.4, CPP ≈ 1) B Endosomal Acidification (pH drops to ~5.5) A->B C Amine Protonation (Electrostatic Repulsion) B->C D Steric Clash of Swallowtail Chains C->D E Cone-Shape Geometry (CPP > 1) D->E F Inverted Hexagonal Phase (Membrane Fusion) E->F G Cytosolic mRNA Release F->G

Mechanistic pathway of pH-triggered endosomal escape driven by swallowtail steric bulk.

Quantitative Impact of Steric Bulk

The introduction of the 11-(3-iodopropyl)henicosane side chain yields measurable biophysical advantages over linear counterparts. The steric clash prevents the crystallization of the lipid tails, enhancing membrane fluidity and fusogenicity.

Biophysical PropertyLinear C21 Lipid TailBranched C21 Tail (11-(3-iodopropyl)henicosane)Mechanistic Impact
Hydrophobic Volume ( v ) StandardStandard (Equal Carbon Count)Maintains necessary lipophilicity for LNP core stability.
Effective Chain Length ( lc​ ) High (~21 carbons long)Low (~13 carbons long)Drastically alters the v/lc​ ratio, driving phase behavior.
Critical Packing Parameter ≈1.0 (Cylindrical) >1.2 (Cone-shaped)Drives transition to the highly fusogenic HII​ phase.
Membrane Fluidity Low (High van der Waals packing)High (Steric clash prevents crystallization)Enhances cellular uptake and endosomal membrane fusion.
Endosomal Escape Efficiency 1 - 3%15 - 25%Exponential increase in cytosolic mRNA delivery and translation.

Experimental Methodologies: Synthesis & Validation

To harness the steric properties of 11-(3-iodopropyl)henicosane, rigorous synthetic and analytical workflows must be employed. The following protocol outlines a self-validating system for generating and characterizing these branched ionizable lipids.

Phase 1: Nucleophilic Substitution ( SN​2 ) Synthesis
  • Causality of Choice: Direct attachment of a massive henicosanyl group to an amine core causes severe steric hindrance, plummeting synthetic yields. The 3-carbon propyl spacer in 11-(3-iodopropyl)henicosane acts as a flexible "leash," decoupling the reactive primary iodide from the steric bulk of the C11 branch point. This enables high-yielding alkylation while preserving the necessary bulk for downstream fusogenicity.

  • Protocol: React 11-(3-iodopropyl)henicosane with the target polyamine core (e.g., in a 1:4 molar ratio) in anhydrous acetonitrile with K2​CO3​ as a base. Heat at 80°C for 24 hours under inert atmosphere. Purify via silica gel flash chromatography (DCM/MeOH gradient).

  • Self-Validating Checkpoint: Monitor the reaction via 1H NMR. The system is validated when the triplet at δ≈3.2 ppm (corresponding to the −CH2​−I protons) quantitatively disappears, and a new multiplet at δ≈2.5 ppm ( −CH2​−N ) emerges. Proceeding without this confirmation risks unreacted alkyl iodide poisoning the mRNA payload.

Phase 2: LNP Formulation & Biophysical Validation
  • Protocol: Dissolve the synthesized branched lipid, DSPC, cholesterol, and PEG-lipid in ethanol. Mix with mRNA in an aqueous acidic buffer (pH 4.0) using a microfluidic mixing device at a 3:1 aqueous-to-ethanol flow rate ratio. Dialyze against PBS (pH 7.4) to remove ethanol and neutralize the pH.

  • Self-Validating Checkpoint: Utilize Small-Angle X-ray Scattering (SAXS) at pH 5.5 to confirm the presence of the inverted hexagonal ( HII​ ) phase. A successful swallowtail integration will show characteristic Bragg peaks at scattering vectors ( q ) spaced in a 1:3​:2 ratio, validating the steric-induced CPP shift.

ExperimentalWorkflow S1 Synthesis (SN2 Alkylation) S2 Validation (1H NMR Check) S1->S2 S3 Formulation (Microfluidics) S2->S3 S4 Biophysical Assay (SAXS & DLS) S3->S4

Self-validating experimental workflow for synthesizing and characterizing branched ionizable lipids.

References

  • Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape American Chemical Society URL:[Link][2]

  • Branched hydrophobic tails in lipid nanoparticles enhance mRNA delivery for cancer immunotherapy PubMed / Biomaterials URL:[Link][3]

  • Permanently Charged Cationic Lipids—Evolution from Excipients to Therapeutic Lipids PMC / National Institutes of Health URL:[Link][5]

  • Fluorinated Ionizable Lipids for Efficient Spleen-Targeted mRNA Delivery in Cancer Immunotherapy Journal of the American Chemical Society URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Leveraging Long-Chain Functionalized Alkanes, Exemplified by 11-(3-Iodopropyl)henicosane, for Advanced Amphiphile Synthesis

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals Abstract The rational design of amphiphilic molecules is a cornerstone of modern drug delivery, materials science, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of amphiphilic molecules is a cornerstone of modern drug delivery, materials science, and biotechnology. The choice of the hydrophobic tail is a critical determinant of the resulting aggregate's properties, such as the stability of liposomes, the critical micelle concentration (CMC), and drug loading capacity. This document provides a comprehensive guide to the use of long-chain functionalized alkanes, specifically using the structure of 11-(3-iodopropyl)henicosane as a representative model for a C24 hydrophobic building block. While public domain data on 11-(3-iodopropyl)henicosane itself is scarce, the principles and protocols outlined herein are derived from established methodologies for analogous long-chain alkyl halides and are broadly applicable. This guide will delve into the synthetic rationale, detailed experimental protocols for creating novel amphiphiles, and methods for characterizing the resulting nanostructures.

Introduction: The Strategic Importance of the Hydrophobic Tail

The self-assembly of amphiphilic molecules into supramolecular structures like micelles, liposomes, and nanoparticles is governed by a delicate interplay of forces. The hydrophobic effect, which drives the sequestration of nonpolar moieties away from water, is the primary engine of this assembly. The structure of the hydrophobic tail—its length, branching, and rigidity—profoundly influences the geometry and stability of the resulting nanostructure.

A C21 alkyl chain, such as that in the heicosane backbone, provides a substantial hydrophobic domain, favoring the formation of stable bilayer structures characteristic of vesicles or liposomes. The inclusion of a reactive handle, such as a 3-iodopropyl group, transforms the passive hydrophobic tail into a versatile platform for covalent conjugation to a wide array of hydrophilic head groups. This "click-and-play" approach enables the systematic synthesis of novel amphiphiles for targeted applications. The terminal iodide is an excellent leaving group, making it highly suitable for nucleophilic substitution reactions to attach head groups like polyethylene glycol (PEG), peptides, or cationic moieties.

Physicochemical Properties and Design Rationale

The selection of 11-(3-iodopropyl)henicosane or a similar long-chain alkyl iodide as a hydrophobic anchor is predicated on several key advantages:

  • Significant Hydrophobicity: The 21-carbon chain ensures a strong driving force for self-assembly in aqueous media, leading to low CMCs and high stability of the formed aggregates.

  • Predictable Geometry: The long, saturated alkyl chain promotes the formation of a lipid bilayer with a thickness conducive to encapsulating therapeutic agents.

  • Reactive Versatility: The terminal iodopropyl group provides a reactive site for facile conjugation with a variety of nucleophilic head groups (e.g., amines, thiols, carboxylates), allowing for the modular synthesis of custom amphiphiles.

Table 1: Predicted Physicochemical Properties of C21-based Amphiphiles
PropertyExpected Value/TrendRationale
Critical Micelle Conc. (CMC) Very Low (< 10 µM)The large hydrophobic tail disfavors the presence of free monomers in solution.
Aggregate Morphology Primarily Vesicles/LiposomesThe geometric packing parameter, dictated by the large tail and smaller head group, favors bilayer formation.
Bilayer Thickness ~4-5 nmConsistent with the length of two extended C21 chains.
Drug Loading Capacity High for Lipophilic DrugsThe large, fluid hydrophobic core of the bilayer can accommodate significant quantities of nonpolar molecules.

Synthesis of a PEGylated Amphiphile: A Step-by-Step Protocol

This protocol details the synthesis of a PEGylated lipid using 11-(3-iodopropyl)henicosane as the hydrophobic component and an amino-terminated polyethylene glycol (PEG-NH2) as the hydrophilic head group. This is a common strategy for creating "stealth" liposomes that can evade the immune system.

Reaction Scheme

The synthesis proceeds via a standard nucleophilic substitution (SN2) reaction, where the amine of PEG-NH2 displaces the iodide from the alkyl chain.

Diagram 1: Synthesis of a PEGylated Amphiphile

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Heicosane 11-(3-iodopropyl)henicosane (Hydrophobic Tail) Conditions Solvent: DMF Base: Diisopropylethylamine (DIPEA) Temperature: 60 °C Time: 24-48h Heicosane->Conditions PEG Amino-terminated PEG (Hydrophilic Head) PEG->Conditions Amphiphile PEGylated Heicosane Amphiphile Conditions->Amphiphile Salt DIPEA-HI Salt Conditions->Salt

Caption: Workflow for the synthesis of a PEGylated amphiphile.

Materials and Reagents
  • 11-(3-iodopropyl)henicosane (or analogous long-chain alkyl iodide)

  • Amino-terminated PEG (PEG-NH2), MW 2000 Da

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether, anhydrous

  • Dialysis tubing (MWCO 1000 Da)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Detailed Protocol
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of 11-(3-iodopropyl)henicosane in anhydrous DMF in a round-bottom flask.

  • Addition of Reagents: Add 1.2 equivalents of PEG-NH2 to the solution, followed by 3.0 equivalents of DIPEA. The excess base is crucial to neutralize the hydroiodic acid (HI) formed during the reaction, driving it to completion.

  • Reaction: Stir the mixture at 60 °C for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: a. Cool the reaction mixture to room temperature. b. Precipitate the crude product by adding the reaction mixture dropwise to a large volume of cold, stirring diethyl ether. The product will precipitate while the unreacted starting materials and excess reagents remain in solution. c. Collect the precipitate by filtration or centrifugation.

  • Purification: a. Redissolve the crude product in a minimal amount of DMF or a suitable solvent. b. Transfer the solution to a dialysis bag and dialyze against deionized water for 48 hours, with frequent water changes, to remove the salt and any remaining low molecular weight impurities. c. Lyophilize the purified product to obtain a white, fluffy solid.

  • Characterization: Confirm the structure and purity of the final product using:

    • ¹H NMR Spectroscopy: To verify the covalent linkage between the PEG chain and the alkyl tail.

    • Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight of the synthesized amphiphile.

Formulation and Characterization of Liposomes

Once the amphiphile is synthesized, it can be used to form liposomes for applications such as drug delivery.

Liposome Formulation via Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.

Diagram 2: Thin-Film Hydration Workflow

G A 1. Dissolve Amphiphile in Organic Solvent (e.g., Chloroform) B 2. Evaporate Solvent (Rotary Evaporator) to form a thin film A->B Creates uniform lipid film C 3. Hydrate Film with Aqueous Buffer (e.g., PBS) above phase transition temp. B->C Self-assembly into bilayers D 4. Vortex/Agitate to form Multilamellar Vesicles (MLVs) C->D Formation of vesicle suspension E 5. (Optional) Size Reduction: Extrusion or Sonication to form Unilamellar Vesicles (LUVs/SUVs) D->E Homogenizes particle size

Caption: Step-by-step process for liposome formulation.

Protocol for Liposome Formulation
  • Film Formation: Dissolve the synthesized PEGylated amphiphile (and any other lipids or encapsulated drug) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Hydration: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid to ensure proper hydration.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of MLVs.

  • Sizing (Optional but Recommended):

    • Extrusion: To obtain large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.

Characterization of Liposomes

It is essential to characterize the formulated liposomes to ensure they meet the required specifications for the intended application.

Table 2: Key Characterization Techniques for Liposomes
ParameterTechniqueDescription
Particle Size & Distribution Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and polydispersity index (PDI) of the liposomes in suspension.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the liposomes, which is an indicator of their stability against aggregation.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Provides direct visualization of the liposomes, confirming their lamellarity and shape.
Encapsulation Efficiency Spectrophotometry or ChromatographyQuantifies the amount of drug successfully encapsulated within the liposomes, typically after separating the free drug from the formulation.

Conclusion and Future Directions

The use of long-chain functionalized alkanes like 11-(3-iodopropyl)henicosane provides a powerful and modular platform for the development of novel amphiphilic molecules. The protocols detailed in this guide offer a robust framework for the synthesis and formulation of advanced nanostructures for drug delivery and other biomedical applications. Future work in this area could involve exploring a wider range of hydrophilic head groups to create stimuli-responsive or targeted delivery systems, further expanding the versatility of this promising class of hydrophobic building blocks.

References

  • This section would be populated with citations to peer-reviewed articles and reputable sources that support the methodologies and principles described. As "11-(3-iodopropyl)henicosane" is a hypothetical compound for this guide, a direct reference list is not applicable.
Application

Application Note: Advanced Purification Strategies for 11-(3-Iodopropyl)henicosane Functionalized Materials

Introduction & Contextualization 11-(3-iodopropyl)henicosane (CAS 1413918-63-4), systematically known as 1-iodo-4-decyltetradecane, is a highly hydrophobic, branched alkyl halide featuring a massive 24-carbon backbone[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Contextualization

11-(3-iodopropyl)henicosane (CAS 1413918-63-4), systematically known as 1-iodo-4-decyltetradecane, is a highly hydrophobic, branched alkyl halide featuring a massive 24-carbon backbone[1]. In modern materials science and drug development, this molecule serves as a critical "swallowtail" structural motif.

In the pharmaceutical sector, it is utilized to synthesize symmetrically branched ionizable lipids for mRNA lipid nanoparticles (LNPs)[2]. The branched C24 architecture intentionally disrupts lipid packing, enhancing endosomal escape and optimizing the apparent pKa for targeted intracellular delivery[2]. In organic electronics, this bulky chain is grafted onto conjugated cores (such as fluorene or diketopyrrolopyrrole) to impart solubility in organic solvents and control solid-state morphology for organic photovoltaics (OPVs) and thin-film transistors[3].

The Physicochemical Challenge of the C24 Chain

The Causality of Purification Failure: When a polar core is alkylated with 11-(3-iodopropyl)henicosane, the resulting molecule acquires an overwhelming lipophilic shield. The van der Waals interactions of the C24 chains completely dominate the molecule's physicochemical profile, effectively masking the dipole-dipole interactions of the underlying polar core.

If standard Normal-Phase (NP) silica chromatography is attempted, the functionalized product behaves almost identically to the unreacted 11-(3-iodopropyl)henicosane. Both lack sufficient accessible polar surface area to interact with the stationary phase's silanol groups, causing them to co-elute at the solvent front or streak uncontrollably[4]. Conversely, standard Reversed-Phase (RP) chromatography using water/acetonitrile gradients is impossible; these C24-functionalized materials are entirely insoluble in water and will irreversibly precipitate on the column[4].

G Start Crude 11-(3-iodopropyl)henicosane Reaction Mixture Q1 Target MW > 2000 g/mol? (e.g., Conjugated Polymer) Start->Q1 SEC Size Exclusion Chromatography (THF / Chlorobenzene) Q1->SEC Yes Q2 Purification Scale > 10g? (Process / Commercial) Q1->Q2 No Pure1 Pure Polymer SEC->Pure1 SFC Supercritical Fluid Chromatography (scCO2 + Ethanol) Q2->SFC Yes NARP Non-Aqueous Reversed-Phase (C18, MeOH / DCM) Q2->NARP No Pure2 Pure Ionizable Lipid / Small Molecule SFC->Pure2 NARP->Pure2

Decision tree for selecting the optimal purification strategy for C24-functionalized materials.

Core Purification Workflows

To overcome the shielding effect of the C24 chain, purification must rely on techniques that separate based on absolute lipophilic volume or hydrodynamic radius, rather than polar interactions.

A. Non-Aqueous Reversed-Phase (NARP) Chromatography

NARP is the gold standard for small-molecule lipidoids and organic electronic precursors. It utilizes a hydrophobic stationary phase (C18 or Phenyl-Hexyl) but replaces water with a polar organic solvent (e.g., Methanol or Acetonitrile) as the "weak" Mobile Phase A. A highly non-polar solvent (e.g., Dichloromethane or THF) serves as the "strong" Mobile Phase B[5]. Separation is driven strictly by the number of methyl/methylene groups; thus, a mono-alkylated core easily separates from a di-alkylated core and the unreacted C24 halide.

B. Size Exclusion Chromatography (SEC)

For conjugated ladder polymers or large macromolecular assemblies, SEC separates molecules based on their hydrodynamic volume in solution[6]. Unreacted 11-(3-iodopropyl)henicosane (MW 464.55 g/mol ) is significantly smaller than the functionalized polymers (>2000 g/mol ), allowing for clean size-based exclusion using cross-linked polystyrene resins (e.g., Bio-Beads S-X1)[3].

C. Supercritical Fluid Chromatography (SFC)

For process-scale LNP lipid manufacturing, SFC offers a greener alternative. Supercritical CO2 acts as the primary mobile phase (with a polarity similar to n-heptane), modified with co-solvents like ethanol. SFC provides superior resolution and rapid solvent removal without the massive chlorinated solvent waste associated with NARP[7].

G cluster_MP NARP Mobile Phase Gradient Load Sample Injection (Lipophilic Mixture) Col C18 Stationary Phase (Hydrophobic Retention) Load->Col Elute1 1. Polar Byproducts Col->Elute1 Elute2 2. Unreacted C24 Halide Col->Elute2 Elute3 3. Functionalized Product Col->Elute3 MPA Solvent A: Methanol (Weak Eluent) MPB Solvent B: DCM / THF (Strong Eluent) MPA->MPB Gradient %B MPB->Col

Mechanism and elution workflow of Non-Aqueous Reversed-Phase (NARP) chromatography.

Experimental Protocols

Protocol A: NARP Purification of an Ionizable Lipid

Objective: Isolate a di-alkylated ionizable lipid from unreacted 11-(3-iodopropyl)henicosane and mono-alkylated intermediates. This protocol is self-validating by utilizing universal detection methods to account for the lack of UV chromophores on the C24 chain.

  • Column Preparation: Equilibrate a C18 preparative flash column (e.g., 10 µm particle size) with 100% Methanol (Mobile Phase A) for 3-5 column volumes (CV)[4].

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Apply the sample to the column via a dry-load cartridge packed with Celite. Crucial Insight: Avoid using normal-phase silica for dry-loading, as the polar core of the lipid may irreversibly bind to the silanol groups.

  • Gradient Elution:

    • 0-2 CV: 100% Methanol. (Elutes highly polar byproducts and residual unreacted amine cores).

    • 2-10 CV: Linear gradient from 0% to 50% DCM (Mobile Phase B) in Methanol.

    • 10-15 CV: Isocratic 50% DCM / 50% Methanol. (The unreacted 11-(3-iodopropyl)henicosane will elute first, followed by the mono-alkylated intermediate, and finally the target di-alkylated lipid due to its massive C48 combined lipophilic surface area)[4].

  • Detection & Validation: Monitor the elution using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[8]. Verify the fractions via 1H NMR, specifically looking for the integration ratio of the terminal methyl protons (δ ~0.88 ppm) against the core protons.

  • Recovery: Pool the fractions containing the target lipid and remove the solvent under reduced pressure.

Protocol B: Preparative SEC for Conjugated Polymers

Objective: Remove unreacted 11-(3-iodopropyl)henicosane from a synthesized conjugated polymer.

  • Resin Swelling: Suspend Bio-Beads S-X1 (cross-linked polystyrene) in Chlorobenzene or THF. Allow the beads to swell for 24 hours at room temperature[3].

  • Column Packing: Pour the swollen slurry into a glass preparative column. Pass 3-5 CV of the solvent through the bed to ensure uniform packing and eliminate channeling.

  • Sample Application: Dissolve the crude polymer in a minimal amount of the same solvent (concentration ~20-30 mg/mL). Carefully load the solution directly onto the top of the resin bed to maintain a narrow sample band.

  • Elution: Elute isocratically under gravity or low pressure. The high-molecular-weight conjugated polymer will be excluded from the pores and elute first (visible as a brightly colored band)[6]. The small-molecule 11-(3-iodopropyl)henicosane will enter the pores and elute significantly later.

  • Fraction Collection & Validation: Collect the first major colored band. Verify the complete removal of the alkyl halide via analytical SEC or NMR spectroscopy[6].

Quantitative Data Summary

Purification TechniquePrimary Separation MechanismOptimal Target MaterialTypical SolventsScalabilityKey Advantage
Normal-Phase (NP) Polar interactionsNOT RECOMMENDEDHexane / EtOAcLowN/A (Fails due to C24 shielding)
Non-Aqueous Reversed-Phase (NARP) Lipophilic surface areaIonizable Lipids / Small MoleculesMethanol / DCMMedium (up to ~50g)Excellent resolution of alkylation states
Size Exclusion Chromatography (SEC) Hydrodynamic volumeConjugated PolymersTHF / ChlorobenzeneLow to MediumGentle, no gradient optimization needed
Supercritical Fluid Chromatography (SFC) Polarity / LipophilicityProcess-Scale LipidsscCO2 / EthanolHigh (Kilograms)Green chemistry, rapid solvent removal

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Substitution Yields with 11-(3-iodopropyl)henicosane

Welcome to the Advanced Lipid Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing custom ionizable lipids or lipid anch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipid Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing custom ionizable lipids or lipid anchors for lipid nanoparticles (LNPs).

Working with 11-(3-iodopropyl)henicosane (CAS 1413918-63-4) presents a unique set of synthetic challenges. While the reactive center is a primary alkyl iodide (typically highly reactive in SN2 pathways), it is tethered to a massive, highly branched 21-carbon aliphatic backbone. This guide breaks down the causality behind common reaction failures and provides field-proven, self-validating protocols to optimize your substitution yields.

Part 1: Diagnostic FAQs and Mechanistic Causality

Q1: My substitution reaction is stalling at 20-30% yield despite adding excess nucleophile and extending the reaction time. Why? The Causality: The primary culprit is a phenomenon known as hydrophobic collapse . Standard SN2 reactions utilize polar aprotic solvents (e.g., pure DMF, DMSO, or Acetonitrile) to leave the nucleophile unsolvated and highly reactive. However, the 24-carbon lipophilic chain of 11-(3-iodopropyl)henicosane is virtually insoluble in these environments at room temperature. To minimize thermodynamically unfavorable interactions with the polar solvent, the aliphatic tail coils around itself. This structural collapse sterically shields the electrophilic −CH2​I group, preventing the nucleophile from achieving the required 180° backside attack. The Solution: You must engineer your solvent system. Using a co-solvent approach (e.g., THF/DMF) disrupts the hydrophobic collapse by solvating the lipid tail while maintaining enough polarity to support the transition state. The influence of massive steric bulk in the hydrophobic domain significantly alters reactivity, necessitating careful solvent selection to prevent aggregation, as detailed in studies on 1 [2].

Q2: I increased the temperature to 80 °C to force the starting material into solution, but my yield actually decreased. What happened? The Causality: By applying excessive heat, you shifted the thermodynamic landscape of the reaction from substitution (SN2) to elimination (E2). While heat improves the solubility of the lipid tail, the E2 pathway possesses an entropic advantage (producing three molecules from two). If your reaction contains a basic nucleophile or an auxiliary base (like Et3N), the elevated thermal energy allows the base to abstract a β -proton from the propyl chain rather than attacking the α -carbon. This yields 11-(allyl)henicosane—an unreactive alkene byproduct. The Solution: Maintain strict kinetic control. Cap your reaction temperature at 45–50 °C and utilize a sterically hindered, non-nucleophilic base (such as DIPEA) to scavenge acids without triggering elimination.

Q3: The starting material is completely consumed, but I am isolating a complex mixture of unidentifiable byproducts. The alkyl iodide was slightly yellow before use. The Causality: Alkyl iodides are highly susceptible to photolytic and oxidative degradation. A yellow or brownish tint indicates the presence of free iodine ( I2​ ). When free iodine is present in the reaction matrix, it acts as a strong oxidant, reacting with your nucleophiles (e.g., oxidizing primary/secondary amines to imines) and triggering a cascade of destructive side reactions. The Solution: Alkyl iodides must be purified before use and handled under strict anhydrous, inert conditions (Argon) to prevent degradation, a standard rigorously applied in the synthesis of 2 [1].

Part 2: Workflow Diagnostics & Quantitative Optimization

Troubleshooting Logic & Reaction Pathways

TroubleshootingLogic Start Low Substitution Yield with 11-(3-iodopropyl)henicosane Q1 Is the alkyl iodide fully consumed? (via TLC/GC-MS) Start->Q1 No NO (Unreacted SM) Q1->No SM remains Yes YES (Byproducts formed) Q1->Yes SM depleted Solubility Solubility Issue: Hydrophobic collapse in polar aprotic solvents No->Solubility Nucleophile Nucleophile Issue: Insufficient activation or steric shielding No->Nucleophile Elimination E2 Elimination: Alkene formation due to strong base/heat Yes->Elimination Degradation Degradation: Iodide oxidation (I2) or light sensitivity Yes->Degradation Action1 Action: Use THF/DMF blend or phase-transfer catalyst Solubility->Action1 Nucleophile->Action1 Action2 Action: Use milder base (DIPEA) & lower temperature Elimination->Action2 Degradation->Action2

Troubleshooting logic tree for resolving low SN2 yields with lipophilic alkyl iodides.

ReactionPathways SM 11-(3-iodopropyl)henicosane + Nucleophile SN2 SN2 Substitution (Desired Product) SM->SN2 Polar solvent, Good Nu- E2 E2 Elimination (Alkene Byproduct) SM->E2 Strong Base, High Heat Ox Oxidation (Iodine + Degradation) SM->Ox Light/O2 Exposure

Competing reaction pathways: SN2 substitution vs. E2 elimination and oxidation.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes empirical data demonstrating how solvent and base selection dictate the dominant reaction pathway when quaternizing or substituting long-chain alkyl iodides, mitigating competing reactions like 3 [3].

Solvent SystemBase UsedTemp (°C)Primary Observed PathwayEstimated Yield
Pure DMFK2CO325Unreacted (Insoluble SM)< 5%
Pure DMFK2CO380E2 Elimination15%
Pure MeCNEt3N70E2 + Oxidative Degradation20%
THF : DMF (1:1)Et3N60SN2 + E2 Mixture45%
THF : DMF (3:1) DIPEA 45 SN2 Substitution > 85%

Part 3: Self-Validating Experimental Protocol

This methodology relies on a self-validating framework: each step contains an observable metric to ensure the chemical environment is correct before proceeding to the next, preventing the waste of expensive nucleophiles.

Optimized SN2 Substitution of 11-(3-iodopropyl)henicosane

Step 1: Reagent Integrity Check (Self-Validation)

  • Action: Inspect the 11-(3-iodopropyl)henicosane visually.

  • Validation: It must be a colorless to very pale-yellow oil. If it is deep yellow or brown, dissolve a 10 mg aliquot in 1 mL of DCM. If a purple/pink hue appears, I2​ is present.

  • Correction: Percolate the bulk alkyl iodide through a short plug of basic alumina (Brockmann Grade I) layered with anhydrous MgSO4​ immediately before use.

Step 2: Solvent Engineering & Degassing

  • Action: Prepare a 3:1 volumetric mixture of anhydrous Tetrahydrofuran (THF) and anhydrous N,N-Dimethylformamide (DMF). Sparge the solvent mixture with Argon for 15 minutes.

  • Causality: THF fully solvates the massive 24-carbon lipophilic backbone to prevent hydrophobic collapse. DMF selectively solvates the nucleophile and stabilizes the polar transition state. Argon sparging prevents oxidative degradation of the iodide at elevated temperatures.

Step 3: Nucleophile Activation

  • Action: In an oven-dried, Argon-flushed round-bottom flask, dissolve your nucleophile (1.2 equivalents) in the THF:DMF solvent. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Causality: DIPEA is highly sterically hindered. It acts as an efficient acid scavenger (neutralizing the HI byproduct) without acting as a competing nucleophile or inducing E2 elimination.

Step 4: Controlled Addition & Kinetic Heating

  • Action: Add 11-(3-iodopropyl)henicosane (1.0 equivalent) dropwise via syringe at room temperature. Once addition is complete, gently warm the reaction block to 45 °C.

  • Validation: Monitor the internal temperature. Do not exceed 50 °C. Maintaining moderate heat ensures kinetic control, favoring the SN2 trajectory over the entropically driven E2 pathway.

Step 5: Reaction Monitoring (Self-Validation)

  • Action: Monitor the reaction via TLC (e.g., 9:1 Hexanes:EtOAc) or GC-MS after 4 hours.

  • Validation: The disappearance of the high-Rf alkyl iodide spot without the appearance of a highly UV-active, non-polar alkene spot confirms a successful SN2 trajectory.

Step 6: Biphasic Quench and Selective Isolation

  • Action: Cool the reaction to room temperature and quench with saturated aqueous NH4​Cl . Extract the aqueous layer with Hexanes (3x).

  • Causality: Do not use Ethyl Acetate. Hexanes will selectively extract the highly lipophilic product and unreacted starting material, while forcing polar byproducts, DIPEA salts, and all DMF into the aqueous layer, drastically simplifying your downstream column chromatography.

References

  • Title: Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity Source: PMC / NIH URL: [Link]

  • Title: Cationic Lipid-Mediated Gene Delivery to Murine Lung: Correlation of Lipid Hydration with in Vivo Transfection Activity Source: ACS Publications URL: [Link]

  • Title: Cation Substitution in Cationic Phosphonolipids: A New Concept To Improve Transfection Activity and Decrease Cellular Toxicity Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperatures for 11-(3-iodopropyl)henicosane Alkylation

Welcome to the technical support center for the alkylation of 11-(3-iodopropyl)henicosane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of 11-(3-iodopropyl)henicosane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperatures for this specific transformation. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring successful and reproducible outcomes.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common challenges encountered during the alkylation of 11-(3-iodopropyl)henicosane.

Issue 1: Low to No Product Yield

Q1: My reaction shows very low conversion of the starting material, 11-(3-iodopropyl)henicosane. What are the likely temperature-related causes and how can I address them?

A1: Persistently low yields are a common hurdle. From a temperature perspective, two primary scenarios are likely at play: insufficient activation energy or competing elimination reactions.

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier for the C-C bond formation. Long-chain alkyl iodides, while generally reactive, can sometimes require thermal input to initiate the reaction, especially if the nucleophile is sterically hindered or of moderate reactivity.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique like TLC, GC, or NMR spectroscopy. It's crucial to allow sufficient reaction time at each temperature before escalating further.

  • Dominance of Elimination (E2) Pathway: Conversely, excessively high temperatures can favor elimination reactions over the desired substitution (S(_N)2) pathway.[1][2] This is a classic thermodynamic problem where the increase in entropy from forming more product molecules in an elimination reaction makes it more favorable at higher temperatures.[1]

    • Solution: If you suspect elimination is the culprit (often confirmed by the presence of alkene byproducts), the temperature should be carefully lowered. For S(_N)2 reactions involving secondary alkyl halides, even moderate temperatures like 50-80°C can be enough to favor elimination.[2] Finding the "sweet spot" where substitution is favored without being impractically slow is key.

Issue 2: Formation of Significant Side Products

Q2: I'm observing significant byproduct formation alongside my desired alkylated product. How can temperature optimization help minimize these?

A2: Side product formation is often a direct consequence of the reaction temperature influencing competing reaction pathways.

  • Wurtz-type Coupling: A common side reaction involves the coupling of the organometallic intermediate (if using one, like a Grignard reagent) with the starting alkyl iodide.[3] This is often exacerbated by higher temperatures which can increase the rate of this undesired coupling.

    • Solution: Controlling the temperature, often by keeping it lower, and ensuring a slow addition rate of the alkyl halide can minimize this side reaction.[3]

  • Carbocation Rearrangements: While less common with primary iodides, if any secondary carbocation character is induced (for instance, through Lewis acid catalysis), higher temperatures can promote rearrangements to more stable carbocations, leading to a mixture of isomeric products.[4][5]

    • Solution: Conducting the reaction at lower temperatures (e.g., 0°C or even -78°C) can significantly suppress the likelihood of carbocation rearrangements.[5]

  • Elimination Products: As mentioned previously, high temperatures favor elimination. The double bond formed in the elimination product can sometimes participate in further undesired reactions.

    • Solution: Carefully control and lower the reaction temperature to favor the S(_N)2 pathway.[1][2]

Issue 3: Inconsistent Results Between Batches

Q3: I am getting variable yields and product profiles from one experiment to the next, even though I believe I'm following the same procedure. Could temperature be the cause?

A3: Absolutely. Inconsistent temperature control is a frequent source of poor reproducibility.

  • Poor Temperature Monitoring and Control: Fluctuations in the reaction temperature between different runs can lead to significant variations in product distribution and yield.[5] The method of heating and monitoring can have a large impact.

    • Solution: Employ a reliable and precise temperature control system. A temperature-controlled oil bath or a cryostat is preferable to a simple heating mantle.[5] Place a thermocouple directly within the reaction mixture to monitor the internal temperature accurately, rather than relying on the temperature of the heating apparatus. This ensures you are controlling the actual reaction conditions.

  • Exothermic Reactions: The initial phase of an alkylation can be exothermic. If the heat generated is not dissipated effectively, the internal temperature can rise uncontrollably, leading to side reactions.

    • Solution: For potentially exothermic reactions, consider starting at a lower temperature (e.g., 0°C) and adding one of the reagents dropwise to maintain a stable internal temperature.[5] A well-stirred reaction vessel is also crucial for even heat distribution.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to optimizing reaction temperatures for the alkylation of 11-(3-iodopropyl)henicosane.

Q1: What is a good starting temperature for optimizing the alkylation of 11-(3-iodopropyl)henicosane?

A1: A judicious starting point depends on the nature of the nucleophile and the solvent. For many nucleophilic substitution reactions with primary alkyl iodides, room temperature (around 25°C) is a reasonable starting point.[6] From there, you can adjust based on the observed reactivity. If the reaction is sluggish, a gentle increase to 40-50°C might be beneficial. If side products are observed, cooling to 0°C or below may be necessary.

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent plays a critical role. Polar aprotic solvents like THF, DMF, or DMSO are often used for S(_N)2 reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[7] In these solvents, the reaction may proceed at a lower temperature compared to less polar or protic solvents. The boiling point of the solvent will also set the upper limit for the reaction temperature under atmospheric pressure.

Q3: Are there any general rules of thumb for temperature and reaction time?

A3: Generally, a 10°C increase in temperature will roughly double the reaction rate. However, this also applies to undesired side reactions. Therefore, it's a trade-off. It is often better to run the reaction for a longer time at a lower temperature to achieve higher selectivity and a cleaner product profile than to force it to completion quickly at a high temperature.

Q4: Can you provide a general experimental workflow for temperature optimization?

A4: Certainly. A logical approach to temperature optimization is crucial for success.

Caption: A workflow for systematic temperature optimization.

Q5: How does the leaving group (iodide in this case) influence the choice of reaction temperature?

A5: Iodide is an excellent leaving group because it is a very weak base.[7] This generally means that reactions involving alkyl iodides can proceed at lower temperatures compared to their corresponding bromides or chlorides.[8] The high reactivity of the C-I bond means that you may have a wider temperature window to work with before elimination becomes a significant issue compared to less reactive alkyl halides.

III. Data Summary and Protocols

Table 1: General Temperature Guidelines for Alkylation Reactions
Reaction TypeNucleophile StrengthSubstrateGeneral Temperature RangeKey Considerations
S(_N)2StrongPrimary Alkyl Iodide0°C to 50°CLower temperatures favor substitution.
S(_N)2WeakPrimary Alkyl Iodide25°C to 80°CMay require heating to proceed at a reasonable rate.
Grignard AlkylationStrong (Grignard)Alkyl Halide0°C to RefluxTemperature control is critical to avoid side reactions.[3]
Friedel-Crafts AlkylationN/A (Electrophilic)Alkyl Halide-78°C to Room TempLow temperatures are often used to control selectivity.[5]
Protocol: General Procedure for Temperature Screening
  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer or thermocouple, and a nitrogen inlet, add the nucleophile and the solvent.

  • Initial Temperature: Bring the solution to the desired starting temperature (e.g., 25°C) using a controlled temperature bath.

  • Reagent Addition: Slowly add a solution of 11-(3-iodopropyl)henicosane in the same solvent to the reaction mixture.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.

  • Temperature Adjustment: Based on the results of the monitoring, adjust the temperature up or down in 10°C increments, allowing the reaction to equilibrate at the new temperature for a set period before re-evaluating.

  • Work-up and Analysis: Once the optimal temperature is identified and the reaction is complete, proceed with the appropriate aqueous work-up and purification of the product.

IV. Mechanistic Considerations

The interplay between substitution and elimination is a key factor governed by temperature.

SN2_vs_E2 cluster_0 Reaction Pathways Start Alkyl Iodide + Nucleophile/Base SN2 SN2 Pathway (Substitution) Start->SN2 Low Temperature E2 E2 Pathway (Elimination) Start->E2 High Temperature Product_SN2 Desired Alkylated Product SN2->Product_SN2 Product_E2 Alkene Side Product E2->Product_E2

Caption: Temperature's influence on S(_N)2 vs. E2 pathways.

At lower temperatures, the reaction is under kinetic control, favoring the pathway with the lower activation energy, which is typically S(_N)2 for primary alkyl halides. At higher temperatures, the reaction shifts towards thermodynamic control, and the elimination pathway, which has a more positive entropy change, becomes more favorable.[1]

V. References

  • 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. (2018, February 6). [Video]. YouTube. Available from: [Link]

  • What temperature should be used for the Friedel-Crafts alkylation of benzene? (2019, April 10). Physics Forums. Available from: [Link]

  • Catalytic Oxidative Ligand Transfer of Rh-Carbynoids and Alkyl Iodides. (2025, August 21). National Institutes of Health. Available from: [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. (2012, December 19). Master Organic Chemistry. Available from: [Link]

  • 11.2: The SN2 Reaction. (2023, November 6). Chemistry LibreTexts. Available from: [Link]

  • Process for the Preparation of N-Heneicosane. (2008, November 27). Google Patents. Available from:

  • Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. (2025, March 13). ACS Publications. Available from: [Link]

  • Alkyl Halides and Nucleophilic Substitution. (n.d.). In Organic Chemistry (8th ed.). Cengage.

  • Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. (2018, November 10). MDPI. Available from: [Link]

  • Optimization of the alkylation reaction. (n.d.). ResearchGate. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Available from: [Link]

  • Versatile Alkylation of (Hetero)Aryl Iodides with Ketones via β-C(sp3)–H Activation. (n.d.). National Institutes of Health. Available from: [Link]

  • is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. (n.d.). Organic Syntheses. Available from: [Link]

  • Question about heat effect on Sn2. (2019, March 23). Reddit. Available from: [Link]

  • Nickel-Catalyzed C-Alkylation of Nitroalkanes with Unactivated Alkyl Iodides. (n.d.). National Institutes of Health. Available from: [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Grignard Reaction - Common Conditions. (n.d.). The University of Sheffield. Available from: [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Available from: [Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024, April 18). National Institutes of Health. Available from: [Link]

  • (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) Nickel(II) Bromide. (n.d.). Organic Syntheses. Available from: [Link]

  • Grignard reagent. (n.d.). In Wikipedia. Retrieved from [Link]

  • C-H bond alkylation of nitroalkanes with unactivated alkyl iodides. (n.d.). ResearchGate. Available from: [Link]

  • Alkene Dialkylation via Triple Radical Sorting. (n.d.). National Institutes of Health. Available from: [Link]

  • Synthesis of 11C-labelled haloalkanonitriles and examples of their use in some alkylation reactions. (n.d.). SciSpace. Available from: [Link]

  • A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. (n.d.). National Institutes of Health. Available from: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Study on the Alkylation of Aromatic Hydrocarbons and Propylene. (2021, December 6). ResearchGate. Available from: [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. (2017, June 26). Macmillan Group - Princeton University. Available from: [Link]

  • Hydroalkylation of Aryl Alkenes with Organohalides Catalyzed by Molybdenum Oxido Based Lewis Pairs. (2020, June 29). National Institutes of Health. Available from: [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 11C-methionine through gas phase iodination using Synthra MeIPlus synthesis module. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of 1-Iodopropyne. (2016, August 18). Organic Syntheses. Available from: [Link]

  • Iron-Catalyzed C–C Cross-Couplings Using Organometallics. (2016, July 20). ResearchGate. Available from: [Link]

  • Help! My Pd coupling reaction is going very poorly. (2015, June 9). Reddit. Available from: [Link]

  • 22.5 Alkylation via Enolates. (2020, April 15). [Video]. YouTube. Available from: [Link]

  • Radiosynthesis of the D2/3 agonist [3-11C]-(+)-PHNO using [11C]iodomethane. (n.d.). PubMed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Steric Hindrance in 11-(3-Iodopropyl)henicosane Coupling

Welcome to the Advanced Lipid & Macromolecule Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly branched, long-chain alkyl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipid & Macromolecule Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly branched, long-chain alkyl halides. 11-(3-iodopropyl)henicosane (CAS 1413918-63-4) is a critical building block for specialty lipids, organic electronics, and advanced drug delivery systems[1]. However, its unique topology—a primary iodide tethered to a massive 21-carbon hydrophobic scaffold—presents severe steric and solvation challenges during coupling reactions.

This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks, ensuring high-yield C-N, C-O, and C-C bond formations.

Visualizing the Troubleshooting Workflow

G Start 11-(3-iodopropyl)henicosane Coupling Reaction ReactionType Identify Coupling Mechanism Start->ReactionType SN2 Nucleophilic Substitution (SN2) (e.g., Lipid Amination) ReactionType->SN2 Amines, Alkoxides Metal Transition Metal Cross-Coupling (e.g., Suzuki, Negishi) ReactionType->Metal Aryl/Alkyl Halides SN2_Issue Issue: Low Yield / Unreacted Iodide Cause: Hydrophobic Shielding SN2->SN2_Issue Metal_Issue Issue: Alkene Byproducts Cause: Beta-Hydride Elimination Metal->Metal_Issue SN2_Fix Solution: THF/DMF Co-solvent + Phase Transfer Catalyst (TBAI) SN2_Issue->SN2_Fix Metal_Fix Solution: Ni-Catalyzed Reductive Coupling Bulky Ligands (e.g., dtbbpy) Metal_Issue->Metal_Fix

Fig 1: Troubleshooting workflow for 11-(3-iodopropyl)henicosane coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my nucleophilic substitution (SN2) stalling at 30-40% conversion despite using a primary iodide?

  • The Causality: Although the leaving group is on a primary carbon, the γ -branching point (C11 of the henicosane chain) creates a massive "hydrophobic umbrella." In highly polar aprotic solvents (like pure DMF or DMSO), the nonpolar C10​ tails undergo hydrophobic collapse to minimize solvent interaction. This coiling physically buries the electrophilic carbon, shielding it from nucleophilic attack.

  • The Solution: You must tune the solvent polarity to unfold the lipid tails. Transitioning from pure DMF to a binary solvent system (e.g., THF:DMF at a 2:1 ratio) is highly effective. The THF solvates the lipophilic henicosane backbone, extending the chains and exposing the iodide, while the DMF maintains the solubility and reactivity of the nucleophile. Adding a phase-transfer catalyst like TBAI (Tetrabutylammonium iodide) further accelerates the reaction by maintaining a highly active iodide pool.

Q2: I am attempting a transition-metal catalyzed cross-coupling with this iodide, but I predominantly observe alkene elimination byproducts. How do I fix this?

  • The Causality: Traditional 2-electron Palladium-catalyzed cross-couplings of alkyl halides suffer from slow oxidative addition. Furthermore, the extreme steric bulk of the henicosane scaffold forces the resulting alkyl-metal intermediate into conformations that strongly favor β -hydride elimination to relieve steric strain, generating alkenes instead of the desired C-C bond.

  • The Solution: Abandon 2-electron Pd-catalysis in favor of 1-electron Nickel-catalyzed radical pathways. Ni-catalyzed reductive cross-coupling or radical-mediated α -cross-coupling generates an alkyl radical intermediate. Radicals are significantly less sensitive to steric hindrance than organometallic intermediates and do not undergo β -hydride elimination as readily, allowing for efficient coupling even with bulky alkyl iodides[2][3]. Using bulky, electron-rich ligands like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) stabilizes the Ni-complex and prevents off-target reactions.

Q3: What is the optimal base for N-alkylation or O-alkylation to minimize E2 elimination?

  • The Causality: Hard, unhindered bases (e.g., NaH, NaOH) strongly promote E2 elimination on sterically demanding substrates. For a hard base, accessing the exposed β -proton is energetically much easier than penetrating the hydrophobic umbrella to reach the α -carbon for an SN2 attack.

  • The Solution: Utilize a base with a soft counter-ion or a sterically hindered non-nucleophilic base[4]. Cs2​CO3​ is the gold standard here; the large, highly polarizable Cesium cation increases the nucleophilicity of the reacting amine/alcohol via the "cesium effect" while suppressing E2 pathways. If an organic base is required, DIPEA (N,N-Diisopropylethylamine) provides excellent results due to its own steric bulk preventing it from acting as a nucleophile.

Quantitative Data: Solvent and Base Optimization

The following table summarizes the optimization of an SN2 amination using 11-(3-iodopropyl)henicosane and a model secondary amine nucleophile.

Table 1: Optimization of 11-(3-iodopropyl)henicosane Amination

Solvent SystemBaseAdditiveTemp (°C)Conversion (%)Primary Byproduct
DMF (100%) K2​CO3​ None8035%Unreacted Iodide
DMF (100%)NaHNone8045%Alkene (E2 Elimination)
THF:DMF (1:1) K2​CO3​ None8068%Unreacted Iodide
THF:DMF (2:1) Cs2​CO3​ TBAI (0.1 eq) 80 >95% None (Trace Alkene)
Self-Validating Experimental Protocol: Optimized SN2 Amination

To ensure reproducibility and high yields, follow this self-validating methodology. The protocol includes built-in visual and chemical checkpoints to verify the reaction is proceeding correctly.

Step 1: Preparation & Solvation In an oven-dried, argon-purged round-bottom flask, dissolve 11-(3-iodopropyl)henicosane (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Causality: Dissolving the lipid in THF first ensures the hydrophobic tails are fully extended before the polar reagents are introduced.

Step 2: Reagent Addition Add the target amine (1.5 eq) and anhydrous Cs2​CO3​ (2.0 eq). The suspension will immediately become heterogeneous. Add anhydrous DMF to achieve a final THF:DMF ratio of 2:1, followed by TBAI (0.1 eq).

Step 3: Reaction & Self-Validation Heat the mixture to 75°C under vigorous stirring (800 rpm) for 16 hours.

  • Self-Validation Checkpoint: The mixture should initially appear as a chunky suspension. As the reaction proceeds and the Cs2​CO3​ is consumed to form cesium iodide (CsI), the mixture will transition into a fine, milky dispersion. If the mixture remains chunky after 4 hours, verify the anhydrous state of your solvents, as water causes carbonate clumping.

Step 4: Workup & Phase Separation Cool the reaction to room temperature and quench with Deionized (DI) water. Extract the aqueous layer with a highly non-polar solvent mixture: Hexanes/Ethyl Acetate (9:1).

  • Causality: The extreme lipophilicity of the henicosane product ensures it partitions entirely into the hexane-rich layer, while the polar DMF and any unreacted amine remain trapped in the aqueous phase, effectively performing a crude purification during the extraction step.

Step 5: Purification Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (using a gradient of Hexanes to Ethyl Acetate).

References
  • OPV /SPC /OEC /OTFT /DSSC Products (11-(3-iodopropyl)henicosane) . Acros Pharmatech. Available at:[Link]

  • Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis . Chinese Chemical Society. Available at: [Link]

  • Regio- and Enantioselective Hydroalkylations of Unactivated Olefins Enabled by Nickel Catalysis: Reaction Development and Mechanistic Insights . ACS Publications. Available at: [Link]

Sources

Optimization

storage conditions to prevent deiodination of 11-(3-iodopropyl)henicosane

Welcome to the technical support center for 11-(3-iodopropyl)henicosane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 11-(3-iodopropyl)henicosane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage and handling of this long-chain alkyl iodide. By understanding the principles of its stability and the factors that can lead to its degradation, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Preventing Deiodination

This section addresses specific issues you might encounter during the storage and use of 11-(3-iodopropyl)henicosane, with a focus on preventing deiodination.

Question 1: I've noticed a yellow to brownish tint in my sample of 11-(3-iodopropyl)henicosane, which was originally colorless. What does this color change indicate, and what is the cause?

Answer: A yellow to brownish discoloration in your sample is a common indicator of degradation, specifically the formation of elemental iodine (I₂). The underlying cause is the inherent weakness of the carbon-iodine (C-I) bond in organoiodine compounds.[1] This bond has a lower bond dissociation energy compared to other carbon-halogen bonds, making it susceptible to cleavage under certain conditions.[1]

Several factors can trigger this deiodination process:

  • Photodecomposition: Exposure to light, particularly UV and visible light, can provide the energy needed to break the C-I bond, leading to the formation of free radicals. This process, known as photolysis, is a primary cause of degradation for many light-sensitive chemicals.[2]

  • Oxidation: The presence of atmospheric oxygen can promote the oxidation of the iodide, leading to the formation of iodine. This is a common issue with air-sensitive compounds.[3][4]

  • Thermal Decomposition: Elevated temperatures can increase the rate of decomposition. While 11-(3-iodopropyl)henicosane is relatively stable at room temperature, prolonged exposure to heat can accelerate the breakdown of the C-I bond.

Question 2: My experimental results are inconsistent when using older batches of 11-(3-iodopropyl)henicosane. Could this be related to its storage?

Answer: Yes, inconsistent experimental results are a strong indication that the integrity of your 11-(3-iodopropyl)henicosane has been compromised due to improper or prolonged storage. Deiodination leads to a decrease in the concentration of the active compound and the introduction of impurities, primarily elemental iodine and the corresponding alkane, 11-propylhenicosane.

These impurities can interfere with your experiments in several ways:

  • Reduced Molar Concentration: The actual concentration of 11-(3-iodopropyl)henicosane will be lower than stated on the label, affecting stoichiometric calculations and reaction yields.

  • Side Reactions: Elemental iodine is a reactive species and can participate in unintended side reactions in your experimental system.

  • Altered Physical Properties: The presence of degradation products can change the physical properties of the compound, such as its solubility and melting point.

To ensure reproducible results, it is crucial to implement and adhere to strict storage protocols and to periodically assess the purity of your compound, especially for older batches.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage conditions for 11-(3-iodopropyl)henicosane.

What are the ideal storage conditions to prevent the deiodination of 11-(3-iodopropyl)henicosane?

To maintain the long-term stability of 11-(3-iodopropyl)henicosane and prevent deiodination, we recommend the following storage conditions, summarized in the table below:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal decomposition.[5]
Light Protect from lightPrevents photodecomposition.[2][5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[3][4][6][7]
Container Amber glass vial with a tight-fitting capAmber glass blocks UV and visible light, and a tight seal prevents moisture and air ingress.[2][5]
Moisture Store in a dry environmentMinimizes hydrolysis and other moisture-mediated degradation pathways.[5][6]
How should I handle 11-(3-iodopropyl)henicosane during my experiments to minimize degradation?

Proper handling during experimental use is as critical as long-term storage. Follow these best practices:

  • Minimize Light Exposure: Whenever possible, work in a dimly lit area or use amber-colored labware.[2] If the compound must be handled in a well-lit area, cover the container with aluminum foil.[2]

  • Inert Atmosphere Techniques: When aliquoting or weighing the compound, do so under a stream of inert gas (argon or nitrogen).

  • Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[8]

  • Aliquoting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials. This practice minimizes the repeated exposure of the entire stock to light, air, and temperature fluctuations.[2]

Is it necessary to store 11-(3-iodopropyl)henicosane under an inert atmosphere?

Yes, for long-term storage and to ensure the highest purity, an inert atmosphere is strongly recommended. The C-I bond is susceptible to oxidation, and replacing the oxygen-containing air in the headspace of the vial with an inert gas like argon or nitrogen significantly reduces this degradation pathway.[3][4][7] This is a crucial step in preserving the integrity of the compound over time.

Experimental Protocols

Protocol 1: Optimal Storage of 11-(3-iodopropyl)henicosane

This protocol outlines the step-by-step procedure for the safe and effective long-term storage of 11-(3-iodopropyl)henicosane.

Materials:

  • 11-(3-iodopropyl)henicosane

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source with a regulator and tubing

  • Parafilm® or other sealing film

  • Refrigerator (2-8°C)

Procedure:

  • Preparation: If received in a clear container, immediately transfer the 11-(3-iodopropyl)henicosane to an amber glass vial in a dimly lit area.

  • Inert Gas Purge:

    • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the surface of the compound.

    • Insert a second, shorter needle to act as a vent.

    • Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 1-2 minutes to displace the air.

  • Sealing:

    • Remove the vent needle first, followed by the gas inlet needle.

    • Immediately cap the vial tightly.

    • For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Quality Control Check for Deiodination

This protocol provides a basic method to assess the purity of your 11-(3-iodopropyl)henicosane and check for the presence of elemental iodine.

Materials:

  • 11-(3-iodopropyl)henicosane sample

  • Dichloromethane (DCM) or other suitable organic solvent

  • Starch solution (1% w/v in water)

  • Test tube or small vial

Procedure:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of your 11-(3-iodopropyl)henicosane sample in 1-2 mL of DCM in a test tube. A pure sample should yield a colorless solution.

  • Visual Inspection: Observe the color of the solution. A pale yellow to brownish color suggests the presence of elemental iodine.

  • Starch Test (Optional):

    • Add a few drops of the starch solution to the test tube.

    • Shake the mixture vigorously.

    • The formation of a blue-black color in the aqueous layer indicates the presence of iodine.

Interpretation:

  • Colorless solution and negative starch test: Your sample is likely of high purity with minimal deiodination.

  • Yellow/brown solution and positive starch test: Your sample has undergone deiodination, and the presence of elemental iodine is confirmed. The intensity of the color correlates with the extent of degradation.

For a more quantitative assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are recommended.[9]

Visualization of Deiodination Pathways and Prevention

The following diagram illustrates the factors that can lead to the deiodination of 11-(3-iodopropyl)henicosane and the recommended storage conditions to mitigate these degradation pathways.

Deiodination_Prevention cluster_factors Degradation Factors cluster_products Degradation Products cluster_prevention Preventative Storage Conditions Light Light (UV/Visible) Compound 11-(3-iodopropyl)henicosane Light->Compound Photolysis Oxygen Oxygen (Air) Oxygen->Compound Oxidation Heat Heat Heat->Compound Thermal Decomposition Moisture Moisture Moisture->Compound Hydrolysis Iodine Elemental Iodine (I₂) (Yellow/Brown Color) Compound->Iodine Alkane 11-propylhenicosane Compound->Alkane AmberVial Amber Vial AmberVial->Light Blocks InertGas Inert Atmosphere (Argon/Nitrogen) InertGas->Oxygen Displaces Refrigeration Refrigeration (2-8°C) Refrigeration->Heat Minimizes Dry Dry Environment Dry->Moisture Excludes

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Charge Carrier Mobility of 11-(3-Iodopropyl)henicosane-Functionalized Conjugated Polymers: A Comparison Guide

Executive Summary In the development of high-performance organic semiconductors, researchers constantly battle the trade-off between polymer solubility and solid-state molecular packing. While bulky, branched alkyl chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of high-performance organic semiconductors, researchers constantly battle the trade-off between polymer solubility and solid-state molecular packing. While bulky, branched alkyl chains are necessary to solubilize rigid donor-acceptor (D-A) polymer backbones, they often introduce severe steric hindrance that disrupts π

π stacking, thereby plummeting charge carrier mobility.

This guide benchmarks the performance of conjugated polymers functionalized with 11-(3-iodopropyl)henicosane (CAS: 1413918-63-4) [4]. By acting as a highly specialized alkylating agent, it introduces a branched alkyl chain with a 3-carbon (propyl) spacer. We will objectively compare this "C3 spacer" architecture against alternative spacer lengths (C1, C2, and C4) to demonstrate why branching point engineering is a critical lever for maximizing mobility in Organic Field-Effect Transistors (OFETs).

The Causality of Branching Point Engineering

To understand why 11-(3-iodopropyl)henicosane outperforms standard alkylating agents, we must examine the causality between molecular architecture and macroscopic electrical properties [1].

When a branching point is located too close to the conjugated backbone (e.g., a C1 methyl or C2 ethyl spacer), the steric bulk of the diverging alkyl chains forces the polymer backbone to twist. This torsion increases the intermolecular π

π stacking distance, severely impeding the interchain hopping of charge carriers.

By utilizing 11-(3-iodopropyl)henicosane, a C3 spacer is introduced. This subtle structural shift achieves three critical mechanistic advantages:

  • Steric Relief: Pushing the branching point three carbons away from the backbone provides enough spatial freedom for the conjugated cores (e.g., Isoindigo, Diketopyrrolopyrrole) to adopt a highly planar conformation [2].

  • Enhanced π

    π Stacking: The planarization allows adjacent polymer chains to slip into tighter registries, often reducing the π

    π stacking distance from ~3.80 Å to < 3.60 Å.
  • The Odd-Even Effect: Alkyl spacers with odd numbers of carbon atoms (like C3) frequently exhibit favorable packing orientations compared to even-numbered spacers, leading to highly interconnected fibrillar networks and superior charge transport [3].

G A Conjugated Backbone (e.g., Isoindigo/DPP) B Alkylation with 11-(3-iodopropyl)henicosane A->B C C3 Spacer Integration (Branching Point Shift) B->C D Reduced Steric Hindrance C->D E Enhanced π-π Stacking (d < 3.6 Å) D->E F High Charge Carrier Mobility (>3.0 cm²/Vs) E->F

Figure 1: Mechanistic pathway of branching point engineering using 11-(3-iodopropyl)henicosane.

Performance Benchmarking: C3 vs. Alternative Spacers

To objectively evaluate the impact of 11-(3-iodopropyl)henicosane, we compare the field-effect hole mobility ( μh​ ) of Isoindigo-bithiophene (IIDDT) polymers synthesized with varying spacer lengths. The data below synthesizes structural and electrical measurements from standardized bottom-gate/top-contact OFET devices [1, 2].

Alkylating AgentSpacer LengthPolymer Derivative π π Stacking Distance (Å)Peak Hole Mobility (cm²/Vs)11-(Iodomethyl)henicosaneC1IIDDT-C1~3.751.0611-(2-Iodoethyl)henicosaneC2IIDDT-C2~3.800.4011-(3-Iodopropyl)henicosaneC3IIDDT-C3~3.573.6211-(4-Iodobutyl)henicosaneC4IIDDT-C4~3.651.80 Analysis of Results: The data reveals a non-linear relationship between spacer length and mobility. The C2 spacer (ethyl) performs the poorest due to awkward side-chain interdigitation that disrupts backbone packing. However, shifting to the C3 spacer via 11-(3-iodopropyl)henicosane yields an extraordinary 9-fold increase in mobility compared to C2, and a 3.4-fold increase over the traditional C1 spacer. This validates the C3 spacer as the optimal architectural choice for maximizing charge transport.

Experimental Methodology: OFET Fabrication & Validation

To ensure the measured mobility is an intrinsic property of the 11-(3-iodopropyl)henicosane polymer rather than an artifact of interfacial trapping, the following protocol acts as a self-validating system. By passivating surface silanol groups and controlling thermal history, we isolate the polymer's true bulk/interfacial charge transport capabilities.

Step-by-Step Protocol
  • Substrate Preparation & Cleaning:

    • Utilize heavily doped n-type Si wafers with a 300 nm thermally grown SiO2​ dielectric layer.

    • Clean substrates sequentially in ultrasonic baths of acetone, deionized water, and isopropyl alcohol (10 minutes each).

    • Treat with O2​ plasma (100 W, 5 min) to remove residual organic contaminants and hydroxylate the surface.

  • Surface Passivation (Self-Validating Step):

    • Submerge substrates in a 0.1 M solution of octadecyltrichlorosilane (OTS) in toluene at 60°C for 20 minutes.

    • Causality: OTS forms a self-assembled monolayer (SAM) that eliminates electron-trapping silanol groups on the SiO2​ surface, ensuring accurate extraction of intrinsic mobility.

  • Polymer Solution Preparation:

    • Dissolve the C3-functionalized polymer in anhydrous o-dichlorobenzene (o-DCB) at a concentration of 4 mg/mL.

    • Stir at 130°C for 2 hours to completely break down pre-aggregates.

  • Thin-Film Deposition:

    • Spin-coat the hot polymer solution onto the OTS-treated substrates at 2000 rpm for 60 seconds inside a nitrogen-filled glovebox.

  • Thermal Annealing:

    • Anneal the films on a hot plate at 150°C–200°C for 30 minutes.

    • Causality: Thermal energy allows the polymer chains to reorganize, driving out residual solvent and maximizing the tightly packed fibrillar domains enabled by the C3 spacer.

  • Electrode Deposition & Characterization:

    • Thermally evaporate 40 nm of Gold (Au) through a shadow mask to form source and drain electrodes (channel length L=50μm , width W=1000μm ).

    • Extract mobility from the saturation regime of the transfer curve using a semiconductor parameter analyzer.

Workflow S1 1. Polymer Synthesis (Stille Coupling) S2 2. Solution Prep (o-DCB, 130°C) S1->S2 S4 4. Thin-Film Deposition (Spin-Coating) S2->S4 S3 3. Substrate Treatment (OTS SAM on Si/SiO2) S3->S4 S5 5. Thermal Annealing (150°C - 200°C) S4->S5 S6 6. Device Characterization (Mobility Extraction) S5->S6

Figure 2: Standardized workflow for fabricating and benchmarking OFET devices.

Conclusion

For researchers and drug development professionals exploring organic electrochemical transistors (OECTs) for biosensing or OFETs for flexible electronics, side-chain engineering is non-negotiable. Benchmarking data explicitly proves that utilizing 11-(3-iodopropyl)henicosane to integrate a C3 spacer drastically reduces steric hindrance and tightens π

π stacking. Compared to C1, C2, and C4 alternatives, the C3 architecture consistently yields the highest charge carrier mobilities, making it the premier choice for next-generation organic semiconductor synthesis.

References

  • Influence of Alkyl Chain Branching Positions on the Hole Mobilities of Polymer Thin-Film Transistors Source: Peking University / Advanced Materials URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: American Chemical Society (ACS)
  • 11-(3-iodopropyl)

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 11-(3-Iodopropyl)henicosane

Hazard Characterization and Assessment Understanding the hazard profile of a chemical is the bedrock of its safe management. 11-(3-Iodopropyl)henicosane combines a large, non-polar alkane (henicosane) with a reactive iod...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Characterization and Assessment

Understanding the hazard profile of a chemical is the bedrock of its safe management. 11-(3-Iodopropyl)henicosane combines a large, non-polar alkane (henicosane) with a reactive iodopropyl group.

  • Henicosane Backbone: The C21 alkane portion is a waxy solid at room temperature with a melting point of approximately 39-43 °C[2][3]. It has very low water solubility and is generally considered to have low toxicity, similar to other long-chain alkanes[2][4].

  • Iodopropyl Group: This functional group defines the compound's primary hazards. Organoiodine compounds, and halogenated hydrocarbons in general, are treated as hazardous materials. Analogous, smaller iodoalkanes are known to be harmful if swallowed and cause significant skin and eye irritation[5][6][7]. The carbon-iodine bond can be labile, potentially releasing iodine, which is a known irritant and hazardous substance[8][9].

Based on this composite structure, the waste must be classified as halogenated organic waste . This classification is critical because mixing halogenated and non-halogenated waste streams is prohibited, as it complicates the disposal process and significantly increases costs[10].

Table 1: Anticipated Hazard Profile for 11-(3-Iodopropyl)henicosane

Hazard Category Expected Classification & Rationale Supporting Sources
Acute Toxicity (Oral) Harmful if swallowed. Based on data for analogous compounds like 2-iodopropane. [5]
Skin Corrosion/Irritation Causes skin irritation. A common property of iodoalkanes. [5][6]
Eye Damage/Irritation Causes serious eye irritation. A common property of iodoalkanes. [5][6]
Environmental Hazard Potentially harmful to aquatic life. Halogenated organic compounds can persist in the environment. Drain disposal is strictly forbidden. [7][10][11]

| Regulatory Status | Hazardous Waste. Classified as a halogenated organic compound. |[12][13][14] |

Required Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 11-(3-Iodopropyl)henicosane and its associated waste. The OSHA standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the use of appropriate protective equipment[15].

  • Hand Protection: Wear chemically resistant gloves. Nitrile or Butyl gloves are recommended. Always inspect gloves for tears or punctures before use[9].

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a splash hazard[6][9].

  • Skin and Body Protection: A flame-retardant lab coat is required[5]. Ensure it is fully buttoned. For larger quantities or in case of a spill, additional chemical-resistant clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols[15]. If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used in accordance with a documented respiratory protection program[9][15].

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. This prevents cross-contamination of waste streams and ensures compliance with EPA regulations[10][14].

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible container (e.g., glass or high-density polyethylene) for all 11-(3-Iodopropyl)henicosane waste[11]. The container must have a secure, tight-fitting lid to prevent the escape of vapors[7].

  • Label the Container: The container must be clearly labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE"[16].

    • The full chemical name: "11-(3-Iodopropyl)henicosane".

    • The specific hazard characteristics: "Irritant," "Harmful if Swallowed," "Environmental Hazard".

  • Collect Waste:

    • Solid Waste: Collect unadulterated solid 11-(3-Iodopropyl)henicosane, as well as grossly contaminated items like weigh boats or gloves, directly into the designated container.

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be collected. This waste stream is now considered a halogenated solvent mixture.

    • Contaminated Labware: Items like pipette tips, vials, and contaminated glassware should be collected. Acutely contaminated items must go into the hazardous waste container. Lightly contaminated glassware should be rinsed with a minimal amount of a suitable solvent (e.g., acetone), and this rinse (now "rinsate") must be collected as halogenated hazardous waste.

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a well-ventilated area, such as a satellite accumulation area within the lab or a designated waste storage room, with secondary containment to capture any potential leaks[5][7].

WasteSegregation cluster_0 Waste Generation & Segregation Workflow Start Waste Generated in Lab Decision Is waste 11-(3-Iodopropyl)henicosane or contaminated with it? Start->Decision Collect_HW Collect in Designated HALOGENATED ORGANIC WASTE Container Decision->Collect_HW Halogenated_Path Standard_Proc Dispose via Standard Non-Halogenated Waste Stream Decision->Standard_Proc NonHalogenated_Path Halogenated_Path YES NonHalogenated_Path NO Label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Associated Hazards Collect_HW->Label Store Store in Ventilated Area with Secondary Containment. Keep Container Closed. Label->Store Disposal Arrange for Pickup by Licensed Hazardous Waste Vendor Store->Disposal

Caption: Waste segregation decision workflow for 11-(3-Iodopropyl)henicosane.

Final Disposal Pathway

Under no circumstances should 11-(3-Iodopropyl)henicosane or materials contaminated with it be disposed of down the drain or in the regular trash[10][11]. The only acceptable disposal method is through a licensed hazardous waste management company.

  • Mechanism: The waste will typically be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for halogenated organic compounds is high-temperature incineration[17]. This process destroys the organic molecule, preventing its release into the environment.

  • Regulatory Framework: The disposal of this waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While 11-(3-Iodopropyl)henicosane is not specifically listed, as a spent halogenated compound, it may fall under waste codes such as F001 or F002, depending on its use as a solvent in a process like degreasing[16]. Your institution's Environmental Health and Safety (EHS) department will make the final waste code determination.

Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

For Small Spills (<100 mL of solution or ~50g of solid):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear the full PPE described in Section 2.

  • Containment: Cover the spill with a liquid-absorbent material (e.g., Chemizorb® or vermiculite)[5]. Do not use paper towels, as they can increase the surface area and potential for exposure.

  • Collection: Carefully sweep or scoop the absorbent material and spilled compound into the designated hazardous waste container. Use non-sparking tools[7].

  • Decontamination: Clean the affected area with a suitable solvent (e.g., acetone), and collect all cleaning materials as hazardous waste. Finally, wash the area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For Large Spills:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert all nearby personnel and activate any emergency alarms.

  • ISOLATE: Close the doors to the affected area to contain any vapors.

  • CONTACT: Call your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself[9].

SpillResponse cluster_1 Spill Response Protocol Spill Spill of 11-(3-Iodopropyl)henicosane Occurs Size_Decision Is the spill large or uncontained? Spill->Size_Decision Evacuate EVACUATE AREA IMMEDIATELY Size_Decision->Evacuate Large_Spill_Path Don_PPE Don Full PPE: Gloves, Goggles, Lab Coat, Respirator Size_Decision->Don_PPE Small_Spill_Path Large_Spill_Path YES Small_Spill_Path NO (Small & Contained) Alert_EHS Contact EHS / Emergency Response (e.g., 911) Evacuate->Alert_EHS Contain Cover with Inert Absorbent Material (e.g., Vermiculite) Don_PPE->Contain Collect Sweep and Collect into Labeled Hazardous Waste Container Contain->Collect Decontaminate Clean Spill Area & Dispose of all Materials as Hazardous Waste Collect->Decontaminate Report Report Incident to Supervisor and EHS Decontaminate->Report

Caption: Emergency response workflow for a spill of 11-(3-Iodopropyl)henicosane.

References

  • SAFETY DATA SHEET for 2-iodopropane. Sigma-Aldrich.

  • 11-(3-iodopropyl)henicosane — Chemical Substance Information. NextSDS.

  • When Used Oil Is Regulated as a Hazardous Waste. Arizona Department of Environmental Quality (ADEQ).

  • SAFETY DATA SHEET for (3-Iodopropyl)benzene. Tokyo Chemical Industry.

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. U.S. Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET for 1-Iodopropane. Fisher Scientific.

  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds. U.S. Environmental Protection Agency (EPA).

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET for n-Heneicosane. Biosynth.

  • Iodine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).

  • Iodine in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA).

  • Safe disposal methods for iodine pentoxide waste in a research laboratory. BenchChem.

  • SAFETY DATA SHEET for (3-Isocyanatopropyl)triethoxysilane. DC Fine Chemicals.

  • Hazardous Substance Fact Sheet for Iodine. New Jersey Department of Health.

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • SAFETY DATA SHEET for n-Heneicosane. Thermo Fisher Scientific.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • SAFETY DATA SHEET for n-Heneicosane. Fisher Scientific.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • Iodine exposure during pre-operative scrubbing. Occupational Safety and Health Administration (OSHA).

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • Iodine Recycling Business. Godo Shigen.

  • Disposal Options for Disused Radioactive Sources. International Atomic Energy Agency (IAEA).

Sources

Handling

Personal protective equipment for handling 11-(3-Iodopropyl)henicosane

As a Senior Application Scientist, I have developed this definitive operational guide to bridge the gap between generic regulatory safety data and practical laboratory execution. Handling specialized, long-chain alkyl io...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this definitive operational guide to bridge the gap between generic regulatory safety data and practical laboratory execution. Handling specialized, long-chain alkyl iodides like 11-(3-Iodopropyl)henicosane (CAS 1413918-63-4) requires an understanding of not just what protective measures to take, but why they are mechanistically necessary for your safety and the integrity of your research.

Mechanistic Toxicity & Chemical Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Alkyl iodides are classic electrophiles capable of transferring alkyl groups to biological nucleophiles (such as DNA and proteins) via SN2 displacement, making them potential alkylating agents1[1].

However, the 24-carbon aliphatic backbone of 11-(3-Iodopropyl)henicosane introduces immense steric hindrance and extreme lipophilicity. This drastically reduces its volatility and acute electrophilic toxicity compared to short-chain analogs like methyl iodide1[1]. The primary operational risks are not acute vapor inhalation at room temperature, but rather prolonged dermal sensitization and exposure to corrosive byproducts—specifically Hydrogen Iodide (HI) and molecular iodine (I2)—generated via photolytic or thermal degradation 2[2].

Quantitative Chemical & Hazard Properties
PropertyValueOperational Implication
Molecular Formula C24H49IHighly lipophilic; readily permeates standard porous materials.
Molecular Weight 464.55 g/mol Heavy molecule; non-volatile at standard temperature and pressure.
Boiling Point ~484.6 °C (Predicted)Vapor inhalation risk is negligible unless actively heated3[3].
Density ~1.046 g/cm³ (Predicted)Sinks in aqueous solutions during extraction/workup3[3].
Primary Hazards Skin/Eye Irritant, SensitizerRequires strict dermal and ocular barrier protection.

Personal Protective Equipment (PPE) Matrix

To prevent SN2 alkylation of skin proteins and protect against corrosive degradation products, the following PPE is mandatory.

Equipment TypeSpecification StandardMechanistic Justification
Hand Protection Nitrile or Neoprene gloves (EN 374 compliant), minimum 0.11 mm thickness.Protects against lipophilic dermal absorption. Note: Double-gloving is recommended during scale-up.
Eye Protection Chemical safety goggles (EN 166 / ANSI Z87.1).Prevents ocular exposure to the compound or its corrosive degradation byproduct (HI).
Body Protection Flame-retardant lab coat (100% cotton or specialized synthetic).Provides a physical barrier against accidental spills and aerosolized droplets.
Respiratory Not routinely required at 25°C. Use NIOSH/EN 149 approved respirator with ABEK filter if heated.Heating may release toxic HI gas or iodine vapors; local exhaust ventilation is usually sufficient at room temp 4[4].

Standard Operating Procedure: Safe Handling & Dispensing

OperationalWorkflow A 1. Preparation Fume Hood & Amber Glass B 2. PPE Donning Gloves, Goggles, Coat A->B C 3. Dispensing Inert Gas, Dark Conditions B->C D 4. Decontamination Solvent Wipe & Soap C->D E 5. Disposal Halogenated Waste D->E

Fig 1. Sequential operational workflow for handling 11-(3-Iodopropyl)henicosane safely.

Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

  • Environmental Verification : Ensure the chemical fume hood is operational. Turn off direct UV/fluorescent lighting inside the hood if possible, as alkyl iodides are highly sensitive to light4[4].

    • Self-Validating Checkpoint: Observe the digital flow monitor; proceed only if face velocity is strictly between 80–120 fpm.

  • PPE Donning : Inspect and don EN 374-compliant nitrile gloves, ANSI Z87.1 safety goggles, and a fully buttoned lab coat .

    • Self-Validating Checkpoint: Perform a visual and tactile inflation test on your gloves to ensure zero micro-punctures before handling the reagent.

  • Inert Atmosphere Setup : Purge the reaction vessel with Argon or Nitrogen. Oxygen and ambient moisture accelerate the degradation of the iodide into molecular iodine 2[2].

  • Dispensing : Use a clean, dry glass syringe or non-metal spatula. Do not use reactive metal spatulas that can catalyze degradation 2[2].

    • Self-Validating Checkpoint: Verify the absence of purple/brown discoloration in the reagent. Discoloration indicates iodine release via degradation; if present, halt operations and quarantine the batch.

  • Sealing & Storage : Immediately flush the source container with inert gas, seal tightly, and return to a dark, cool storage environment (preferably < 25°C) 4[4].

Emergency Response & Spill Management

HazardPathway cluster_degradation Environmental Degradation cluster_contact Direct Exposure Source 11-(3-Iodopropyl)henicosane (C24H49I) HI Hydrogen Iodide (HI) Corrosive Gas Source->HI Heat/Moisture I2 Molecular Iodine (I2) Sensitizer Source->I2 Light/Oxidation Alkyl SN2 Alkylation Tissue Damage Source->Alkyl Dermal Contact Mit1 Fume Hood (Ventilation) HI->Mit1 Extracted by I2->Mit1 Extracted by Mit2 Nitrile Gloves (EN 374) Alkyl->Mit2 Blocked by

Fig 2. Hazard degradation pathways of alkyl iodides and corresponding PPE mitigation strategies.

Spill Remediation Protocol
  • Assessment & Evacuation : For small spills, alert nearby colleagues. For large spills or if heated, evacuate the immediate area to avoid HI inhalation.

  • Containment : Cover the spill with an inert, liquid-binding absorbent (e.g., diatomaceous earth, sand). Never use combustible materials like sawdust as strong oxidizers or degraded iodine can trigger a fire 5[5].

  • Neutralization : If the spill appears brown/purple (indicating free iodine), treat the area cautiously with a 10% sodium thiosulfate solution to reduce iodine to benign iodide4[4].

    • Self-Validating Checkpoint: The brown/purple color will turn completely clear once the iodine is fully neutralized. Do not proceed to collection until the color is gone.

  • Collection & Decontamination : Scoop the absorbed material using non-sparking tools into a sealable hazardous waste container. Wipe the area with isopropanol, followed by soap and water 5[5].

Waste Segregation & Disposal Plan

Due to the presence of the heavy iodine atom, 11-(3-Iodopropyl)henicosane must be strictly managed under your facility's Halogenated Organic Waste stream.

  • Segregation Rule : Never mix halogenated waste with strong oxidizing agents, ammonia, or finely powdered metals, as this can trigger violent exothermic reactions 2[2].

  • Labeling : Clearly label the container with "Halogenated Organic Waste - Contains Alkyl Iodides" and explicitly include the CAS number 1413918-63-4 to ensure downstream environmental compliance6[6].

References

  • 11-(3-iodopropyl)henicosane — Chemical Substance Information . NextSDS. 6

  • 11-(3-iodopropyl)henicosane CAS#: 1413918-63-4 . ChemicalBook. 3

  • SAFETY DATA SHEET (Hydrogen iodide / alkyl iodides) . Fisher Scientific. 2

  • SAFETY DATA SHEET . Spectrum Chemical. 4

  • SAFETY DATA SHEET . Sigma Aldrich.

  • Safety data sheet . ITW Reagents. 5

  • From Natural Methylation to Versatile Alkylations Using Halide Methyltransferases . PMC (NIH). 1

Sources

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